N-(4-methoxyphenethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an imidazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and an appropriate alkylating agent.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a thiol with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets. The sulfanylacetamide moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Lacks the phenyl group on the imidazole ring, which may affect its binding properties.
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]PROPIONAMIDE: Contains a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]BUTYRAMIDE: Contains a butyramide group, which may influence its solubility and bioavailability.
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-24-19(17-6-4-3-5-7-17)14-23-21(24)27-15-20(25)22-13-12-16-8-10-18(26-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25) |
InChI Key |
VPHKVLAQMAITBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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